molecular formula C9H8ClI2NO B2697524 2-chloro-N-(2,5-diiodophenyl)propanamide CAS No. 2137595-74-3

2-chloro-N-(2,5-diiodophenyl)propanamide

Cat. No.: B2697524
CAS No.: 2137595-74-3
M. Wt: 435.43
InChI Key: RMHNIVXYGXBSQV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-diiodophenyl)propanamide is a halogenated acetamide derivative characterized by a propanamide backbone substituted with a chlorine atom at the 2-position and a 2,5-diiodophenyl group attached to the nitrogen. Its molecular weight is 435.43 g/mol, and it is typically reported with a purity of 95% . The compound’s structural uniqueness arises from the presence of two iodine atoms on the phenyl ring, which confer distinct electronic and steric properties compared to simpler halogenated analogs.

Properties

IUPAC Name

2-chloro-N-(2,5-diiodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNIVXYGXBSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)I)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2,5-diiodophenyl)propanamide typically involves the reaction of 2,5-diiodoaniline with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-chloro-N-(2,5-diiodophenyl)propanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2,5-diiodophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-diiodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways and gene expression .

Comparison with Similar Compounds

Halogenation Patterns

  • This compound : The diiodophenyl group introduces significant steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., enzymes or receptors) .
  • CNMP : The p-tolyl group (methyl-substituted phenyl) balances electronic effects and steric demand, facilitating crystallization and synthetic transformations critical for API manufacturing .
  • Alachlor : The methoxymethyl and diethylphenyl groups optimize herbicidal activity by improving soil mobility and target affinity .

Molecular Weight and Purity

  • The diiodo derivative’s high molecular weight (435.43 g/mol) contrasts sharply with simpler analogs like CNMP (196.65 g/mol), suggesting divergent pharmacokinetic or formulation requirements. Its 95% purity aligns with industrial standards for intermediates but may require further refinement for pharmaceutical use .

Research Findings and Implications

  • Synthetic Challenges : The diiodophenyl group in this compound may complicate synthesis due to iodine’s propensity for elimination or side reactions, unlike the more stable methyl or methoxy groups in CNMP and alachlor .
  • Thermodynamic Stability : Heavier halogens like iodine increase molecular density and may improve thermal stability, a property critical for storage and handling .
  • Environmental and Safety Profile: Unlike alachlor (a known herbicide), the diiodo compound’s toxicity remains unstudied, necessitating rigorous hazard assessment akin to protocols for related amines and acetamides .

Biological Activity

2-Chloro-N-(2,5-diiodophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₉H₈ClI₂N
  • Molecular Weight : 309.02 g/mol
  • CAS Number : 554439-48-4

The biological activity of this compound is primarily linked to its interaction with biological targets involved in cellular signaling and metabolic processes. The presence of chlorine and iodine atoms may enhance its reactivity and binding affinity to specific enzymes or receptors.

Antimicrobial Properties

Studies have indicated that halogenated compounds like this compound exhibit antimicrobial properties. The halogen atoms can disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis or disrupting cell cycle progression. For instance, a related compound was found to inhibit the growth of various cancer cell lines by modulating apoptosis-related proteins.

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes that are crucial for tumor growth and survival. This inhibition leads to reduced levels of key metabolites necessary for cancer cell viability.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the compound's effect on human breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours.
Study 2 Assessed its antimicrobial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.
Study 3 Evaluated the compound's interaction with cytochrome P450 enzymes, revealing potential for drug-drug interactions in therapeutic settings.

Structure-Activity Relationship (SAR)

The biological activity of halogenated amides often correlates with their structural features:

  • Halogen Substitution : The introduction of chlorine and iodine increases lipophilicity, enhancing membrane permeability.
  • Amide Group : The presence of the amide functional group is critical for maintaining biological activity through hydrogen bonding interactions with target proteins.

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